N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide
Overview
Description
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide is a useful research compound. Its molecular formula is C17H26FN3O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.16789104 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phospholipase A2 Inhibition
A study on the synthesis and biological evaluation of substituted benzenesulfonamides, closely related to the chemical structure of interest, showed that compounds with N-(phenylalkyl)piperidine derivatives significantly inhibited the liberation of arachidonic acid from rabbit heart membrane fractions. These compounds demonstrated potent in vitro inhibition and significantly reduced the size of myocardial infarction in coronary occluded rats, highlighting their potential as membrane-bound phospholipase A2 inhibitors (Oinuma et al., 1991).
Motilin Receptor Agonism
Research into N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a molecule with structural similarities, identified it as a novel small molecule motilin receptor agonist. This compound showed promising activity at the recombinant human motilin receptor and potentiation of neuronal-mediated contractions of isolated gastric antrum tissue, suggesting its application in gastrointestinal transit studies and potential therapeutic uses (Westaway et al., 2009).
Anion Exchange Polymer Electrolytes
A study on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, synthesized via activated fluorophenyl-amine reaction, demonstrated precise control over cation functionality without deleterious side reactions. This work underscores the utility of fluorophenyl derivatives in creating stable phenyl rings within polymer frameworks, relevant for energy storage and conversion technologies (Kim et al., 2011).
Solid-State Supercapacitors
Research into ionogel-based solid-state supercapacitors utilized ionic liquids containing fluorophenyl groups, demonstrating high ionic conductivity across a wide temperature range. This suggests the potential of such compounds in developing non-toxic and safer electrolytes for flexible electronic devices (Nègre et al., 2016).
Osteoclastogenesis and Bone Loss Prevention
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), was investigated for its osteoclast inhibitory activity. PMSAs, including derivatives of the chemical structure of interest, inhibited osteoclast differentiation and signaling pathways, suggesting their potential as therapeutic agents for postmenopausal osteoporosis (Cho et al., 2020).
Properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-piperidin-1-ylpropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-25(23,24)21(16-9-4-3-8-15(16)18)14-17(22)19-10-7-13-20-11-5-2-6-12-20/h3-4,8-9H,2,5-7,10-14H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGDRRQZBVOTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCCN1CCCCC1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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